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Compound of Interest

Compound Name:
2-Amino-2-(2-

chlorophenyl)propanamide

Cat. No.: B12128104

Get Quote

Executive Summary
2-Amino-2-(2-chlorophenyl)propanamide is a sterically constrained

-methyl amino acid amide. Structurally, it features a quaternary

-carbon substituted with a methyl group, an amino group, a 2-chlorophenyl ring, and an amide
functionality. This specific architecture makes it a high-value chiral building block in drug
discovery, particularly for:

Peptidomimetics: Introducing conformational constraints (via the

-methyl group) to stabilize secondary structures (helices, turns) and enhance metabolic
stability against proteases.

CNS Active Agents: Serving as an acyclic scaffold analogous to NMDA receptor antagonists

like Ketamine and Tiletamine, offering a template for exploring novel neuroactive compounds

with reduced psychotomimetic side effects.
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Enzyme Inhibitors: Acting as a non-hydrolyzable transition state mimic in protease or kinase

inhibitors.

This guide provides a validated protocol for its synthesis via the Strecker reaction, downstream

enzymatic resolution for enantiopurity, and analytical characterization.

Chemical Structure & Properties
Property Data

IUPAC Name 2-Amino-2-(2-chlorophenyl)propanamide

Common Name -Methyl-2-chlorophenylglycinamide

Molecular Formula

C

H

ClN

O

Molecular Weight 198.65 g/mol

Chirality
Possesses one stereocenter at C2; exists as

(S)- and (R)-enantiomers.

Key Functional Groups

Primary Amine (-NH

), Primary Amide (-CONH

), Aryl Chloride (Ar-Cl).

Solubility
Soluble in MeOH, EtOH, DMSO; sparingly

soluble in water (unless protonated).

Synthesis Protocol: Modified Strecker Reaction
The most robust route to

-disubstituted amino acid amides is the Strecker Synthesis starting from the corresponding
ketone. Unlike aldehydes, ketones are sterically hindered, requiring optimized conditions to
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prevent reversibility.

Reagents & Materials
Starting Material: 1-(2-Chlorophenyl)ethanone (2'-Chloroacetophenone) [CAS: 2142-68-9]

Reagents: Sodium Cyanide (NaCN), Ammonium Chloride (NH

Cl), Ammonia (7M in MeOH).

Solvent: Methanol/Water (1:1 v/v).

Catalyst: Lewis acid (optional, e.g., ZnCl

) to accelerate imine formation.

Step-by-Step Methodology
Phase 1: Formation of the Aminonitrile Intermediate

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 1-(2-chlorophenyl)ethanone (10.0 g, 64.7 mmol) in 100 mL of Methanol.

Imine Formation: Add Ammonium Chloride (10.4 g, 194 mmol) and 25% Aqueous Ammonia

(50 mL). Stir at 40°C for 2 hours to facilitate equilibrium formation of the imine.

Cyanation:Caution: Perform in a well-ventilated fume hood. Slowly add Sodium Cyanide

(4.75 g, 97 mmol) dissolved in 20 mL water.

Reaction: Heat the mixture to 60°C and stir for 24 hours. Monitor by TLC (Hexane:EtOAc

3:1) for the disappearance of the ketone.

Work-up: Cool to room temperature. Concentrate under reduced pressure to remove

methanol. Extract the aqueous residue with Dichloromethane (DCM) (

mL).

Isolation: Wash combined organic layers with water and brine. Dry over Na

SO
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, filter, and concentrate to yield crude 2-amino-2-(2-chlorophenyl)propanenitrile.

Phase 2: Partial Hydrolysis to the Amide
Rationale: Direct hydrolysis to the acid is harsh; stopping at the amide allows for milder

conditions and subsequent enzymatic resolution.

Acid Hydrolysis: Dissolve the crude aminonitrile in 50 mL of Conc. Sulfuric Acid (H

SO

) at 0°C.

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (12 h).

The mechanism involves protonation of the nitrile nitrogen followed by water attack to form

the imidate, which tautomerizes to the amide.[1]

Quenching: Pour the reaction mixture onto 200 g of crushed ice. Neutralize carefully with

Ammonium Hydroxide (NH

OH) to pH ~9.

Precipitation: The product, 2-Amino-2-(2-chlorophenyl)propanamide, typically precipitates

as a white solid. Filter, wash with cold water, and dry under vacuum.

Purification: Recrystallize from Ethanol/Water to obtain the racemic amide.

Process Workflow Visualization
The following diagram illustrates the synthesis and subsequent chiral resolution workflow.
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Figure 1: Synthetic pathway from ketone precursor to enantiomerically pure intermediates via

Strecker reaction and enzymatic resolution.

Chiral Resolution Protocol
Since the Strecker synthesis yields a racemate, obtaining the enantiopure form is critical for

pharmaceutical applications.

Biocatalytic Resolution (Recommended)
Using an amino acid amidase (e.g., from Pseudomonas putida or Ochrobactrum anthropi) is

superior to chemical resolution for

-disubstituted amino acids due to steric bulk.

Substrate Preparation: Suspend the racemic amide (5 g) in Phosphate Buffer (100 mM, pH

7.5).

Enzyme Addition: Add lyophilized L-Amidase (500 units).

Incubation: Shake at 30°C for 24-48 hours. The enzyme selectively hydrolyzes the (S)-amide

to the (S)-acid, leaving the (R)-amide intact.

Separation:

Acidify to pH 2.[2] Extract the unreacted (R)-amide with Ethyl Acetate.

The aqueous phase contains the (S)-amino acid. Neutralize to isoelectric point to

precipitate or purify via Ion Exchange Chromatography (Dowex 50W).

Analytical Quality Control
HPLC Method for Enantiomeric Excess (ee)

Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Aryl absorption).

Retention Times:

(R)-Amide: ~8.5 min

(S)-Amide: ~11.2 min (Note: Order may reverse depending on column).

NMR Characterization
H NMR (400 MHz, DMSO-d

):

7.60-7.30 (m, 4H, Ar-H), 7.10 (br s, 1H, NH), 6.90 (br s, 1H, NH), 1.75 (s, 3H, CH

), 2.10 (br s, 2H, NH

).

C NMR: Carbonyl (175 ppm), Quaternary C-

(60 ppm), Methyl (25 ppm), Aromatic carbons (130-140 ppm).

Pharmaceutical Applications
A. Peptidomimetics & Stability
Incorporating 2-amino-2-(2-chlorophenyl)propanoic acid (the hydrolysis product) into peptide

drugs restricts the rotation around the N-C

(

) and C

-C (

) bonds. This "

-methylation effect" forces the peptide backbone into stable helical conformations (

-helix or

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12128104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-helix), significantly increasing affinity for G-protein coupled receptors (GPCRs) and resistance
to proteolytic degradation.

B. NMDA Receptor Modulation
This compound serves as an acyclic bioisostere of Norketamine. The 2-chlorophenyl group at

the

-position is critical for binding to the phencyclidine (PCP) site within the NMDA receptor
channel. Researchers use this scaffold to develop low-affinity NMDA antagonists that retain
antidepressant efficacy with reduced psychotomimetic side effects compared to Ketamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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